MS

HDAC Inhibitor Selectivity Profiling Enzymatic Assay

MS-275 (Entinostat) is the definitive HDAC inhibitor delivering class I HDAC1/3 selectivity without HDAC6-mediated tubulin hyperacetylation—a confounding off-target effect inherent to pan-HDAC inhibitors like vorinostat. In head-to-head in vivo studies, MS-275 achieved 42% tumor volume reduction versus only 25% for SAHA in hepatoma models. Orally bioavailable and synergistic with DNA methyltransferase inhibitors such as azacytidine. For researchers demanding isoform-specific class I HDAC inhibition without off-target noise, MS-275 is scientifically non-interchangeable with any other HDAC inhibitor. Procure to ensure experimental fidelity in HDAC1/3-targeted oncology and epigenetic research.

Molecular Formula C8H16N2O4S
Molecular Weight 236.29 g/mol
Cat. No. B15284909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS
Molecular FormulaC8H16N2O4S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)
InChIKeyWEDDFMCSUNNZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MS-275 (Entinostat) for Selective HDAC1/3 Inhibition: A Procurement-Focused Baseline Overview


MS-275 (Entinostat, SNDX-275) is a synthetic benzamide derivative that functions as a class I-selective histone deacetylase (HDAC) inhibitor [1]. It is chemically distinct from hydroxamate-based pan-HDAC inhibitors such as vorinostat (SAHA) [1]. MS-275 is characterized by its oral bioavailability and its preferential inhibition of HDAC1 and HDAC3 isoforms, with significantly reduced activity against HDAC6 and HDAC8 [2]. This isoform selectivity profile underpins its differentiation in both research and clinical development settings.

Why MS-275 Cannot Be Substituted with Pan-HDAC Inhibitors or Other Class I HDAC Inhibitors


Generic substitution of MS-275 with other HDAC inhibitors, even those within the same class I, is not scientifically justifiable due to substantial differences in isoform selectivity, potency, and resultant biological outcomes. Pan-HDAC inhibitors like SAHA (vorinostat) inhibit HDAC6, leading to tubulin hyperacetylation and distinct off-target effects not observed with MS-275 [1]. Furthermore, even among class I-selective agents, the specific HDAC1/HDAC3 inhibition ratio of MS-275 differs from compounds like MGCD0103 or apicidin, impacting cellular differentiation, apoptosis induction, and immunomodulatory activity [1]. In vivo studies confirm that these selectivity differences translate into divergent antitumor efficacy and side-effect profiles, making MS-275 a non-interchangeable tool for HDAC1/3-targeted research and therapeutic applications [2].

Quantitative Differentiation of MS-275: Direct Comparator Evidence for Procurement Decisions


Superior Selectivity for HDAC1 vs. Pan-HDAC Inhibitor SAHA: IC50 Comparison

MS-275 demonstrates a distinct inhibitory profile against recombinant human HDAC isoforms compared to the pan-HDAC inhibitor SAHA (vorinostat). Specifically, MS-275 exhibits potent inhibition of HDAC1 (IC50 = 0.19 μM) and HDAC3 (IC50 = 0.95 μM), but is essentially inactive against HDAC6 (IC50 ≥ 100 μM) [1]. In contrast, SAHA inhibits HDAC6 with an IC50 of 0.06 μM, indicating a broad-spectrum activity that includes class IIb HDACs [1]. This selectivity difference is critical for applications requiring specific targeting of class I HDACs without confounding effects on tubulin acetylation mediated by HDAC6.

HDAC Inhibitor Selectivity Profiling Enzymatic Assay

Enhanced In Vivo Antitumor Efficacy of MS-275 vs. SAHA in Hepatoma Model

In a syngeneic rat hepatoma model, MS-275 demonstrated superior in vivo antitumor activity compared to the pan-HDAC inhibitor SAHA. Treatment with MS-275 resulted in a 42% reduction in tumor volume relative to untreated controls, whereas SAHA achieved a 25% reduction under the same experimental conditions [1]. This represents a 1.68-fold greater reduction in tumor volume for MS-275, highlighting its enhanced efficacy in this chemo-resistant tumor model.

In Vivo Efficacy Hepatocellular Carcinoma Tumor Volume Reduction

Distinct Cellular Acetylation Signature: MS-275 Spares HDAC6-Mediated Tubulin Acetylation

Treatment of HeLa cells with MS-275 results in increased acetylation of histones (a class I HDAC substrate) but does not increase tubulin acetylation [1]. In contrast, treatment with pan-HDAC inhibitors such as SAHA, trichostatin A (TSA), or panobinostat leads to a significant increase in tubulin acetylation, indicative of HDAC6 inhibition [1]. This differential acetylation pattern confirms that MS-275 selectively targets class I HDACs in a cellular context, avoiding the HDAC6-mediated effects on microtubule dynamics that can complicate interpretation of experimental results.

HDAC6 Tubulin Acetylation Off-Target Effects

HDAC1-Selective Profile Differentiates MS-275 from Other Class I Inhibitors

Within the class I HDAC inhibitor family, MS-275 exhibits a unique selectivity fingerprint. Biochemical profiling against a panel of recombinant human HDAC isoforms revealed that MS-275 is HDAC1-selective, whereas MGCD0103 is HDAC1- and HDAC2-selective, and apicidin is HDAC2- and HDAC3-selective [1]. This nuanced selectivity at the isoform level means that MS-275 cannot be considered functionally equivalent to other class I HDAC inhibitors and should be selected based on the specific HDAC isoform implicated in the biological process under investigation.

Isoform Selectivity HDAC1 Class I HDAC

Optimal Research and Procurement Scenarios for MS-275 (Entinostat) Based on Quantitative Evidence


Selective HDAC1 Inhibition in Epigenetic Research

MS-275 is the reagent of choice for researchers investigating the specific role of HDAC1 in gene regulation, cell cycle control, or differentiation. Its HDAC1-selective profile, demonstrated in comparative enzymatic assays [1], ensures that observed biological effects are primarily attributable to HDAC1 inhibition, avoiding the confounding influence of HDAC2 or HDAC3 inhibition seen with other class I inhibitors like MGCD0103 or apicidin.

Preclinical In Vivo Studies in Hepatocellular Carcinoma and Solid Tumors

Based on direct in vivo comparison data showing a 42% reduction in tumor volume versus 25% for SAHA in a hepatoma model [1], MS-275 is the preferred HDAC inhibitor for preclinical oncology studies in hepatocellular carcinoma and potentially other solid tumors. Its superior efficacy in this chemo-resistant model makes it a valuable tool for evaluating HDAC1/3 inhibition as a therapeutic strategy.

Investigating HDAC6-Independent Mechanisms of HDAC Inhibition

Researchers aiming to dissect the biological consequences of class I HDAC inhibition without the confounding effects of HDAC6-mediated tubulin acetylation should procure MS-275. Cellular studies confirm that MS-275 does not induce tubulin hyperacetylation, unlike pan-HDAC inhibitors such as SAHA [1]. This property is critical for studies focused on histone acetylation, transcriptional regulation, and nuclear processes.

Combination Therapy Studies with DNA Methyltransferase Inhibitors

MS-275 has demonstrated synergistic activity when combined with DNA methyltransferase inhibitors like azacytidine in esophageal cancer models [1]. Its selective HDAC1/3 inhibition profile makes it a rational partner for epigenetic combination therapies, and its oral bioavailability facilitates in vivo dosing regimens. Researchers designing combination studies should select MS-275 over pan-HDAC inhibitors to minimize overlapping toxicities and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.